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Guanylpirenzepine

Muscarinic receptor pharmacology M1/M4 subtype classification Isolated tissue bioassay

Guanylpirenzepine (CAS: 122858-76-8; dihydrochloride salt CAS: 700342-20-7) is an amidino derivative of the classical M1-selective muscarinic antagonist pirenzepine. Unlike its parent compound, guanylpirenzepine is a polar, non-quaternary molecule (XLogP ≈ -0.9) that exhibits a distinct pharmacological signature: it functionally discriminates between muscarinic receptor subtypes mediating duodenal relaxation and vas deferens twitch inhibition – two responses previously classified together as M1.

Molecular Formula C19H21N7O2
Molecular Weight 379.4 g/mol
Cat. No. B1194575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylpirenzepine
Synonyms5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
guanylpirenzepine
Molecular FormulaC19H21N7O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N
InChIInChI=1S/C19H21N7O2/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26/h1-7H,8-12H2,(H3,20,21)(H,23,28)
InChIKeyYGBQWISDDSXPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanylpirenzepine – A Polar, Non-Quaternary Muscarinic Antagonist for M1/M4 Receptor Subtype Discrimination Research


Guanylpirenzepine (CAS: 122858-76-8; dihydrochloride salt CAS: 700342-20-7) is an amidino derivative of the classical M1-selective muscarinic antagonist pirenzepine [1]. Unlike its parent compound, guanylpirenzepine is a polar, non-quaternary molecule (XLogP ≈ -0.9) that exhibits a distinct pharmacological signature: it functionally discriminates between muscarinic receptor subtypes mediating duodenal relaxation and vas deferens twitch inhibition – two responses previously classified together as M1 [2]. This discriminatory capacity, combined with its ability to differentiate neuronal m1 from m4 receptor subtypes in competition binding studies, positions guanylpirenzepine as a specialized research tool rather than a generic muscarinic antagonist [2][3].

Why Pirenzepine or Other Muscarinic Antagonists Cannot Substitute for Guanylpirenzepine in Receptor Subtype Classification Studies


Muscarinic acetylcholine receptors comprise five genetically distinct subtypes (M1–M5) with overlapping pharmacological profiles that confound simple antagonist-based classification [1]. The classical M1 antagonist pirenzepine fails to distinguish between the duodenal and vas deferens receptors—both historically designated M1—whereas guanylpirenzepine reveals a 30-fold affinity difference, exposing functional heterogeneity masked by pirenzepine [2]. Furthermore, guanylpirenzepine’s polar, non-quaternary structure limits passive membrane permeability compared to more lipophilic antagonists, altering its tissue accessibility profile [3]. In M4-selective labeling protocols, only the specific combination of guanylpirenzepine (to occlude M1) with AF-DX 116 (to occlude M2) achieves a 4:1 M4-to-other-subtype binding ratio; substituting pirenzepine or methoctramine in this protocol would not replicate the same selectivity window [4]. These quantitative and qualitative differences mean that guanylpirenzepine occupies a narrow, non-substitutable niche in the muscarinic pharmacology toolbox.

Guanylpirenzepine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


30-Fold Functional Discrimination Between Duodenal and Vas Deferens M1-Like Receptors (vs. Pirenzepine)

In functional tissue assays, guanylpirenzepine discriminates between the muscarinic receptors mediating rat duodenal relaxation and rabbit vas deferens twitch inhibition, displaying a 30-fold higher affinity for the duodenal receptor subtype. In contrast, pirenzepine does not discriminate between these two responses, treating them as pharmacologically equivalent [1]. This functional divergence provides direct evidence that receptors previously unified under the 'M1' designation by pirenzepine affinity are in fact heterogeneous, with the duodenal receptor likely corresponding to an M1 subtype and the vas deferens receptor to an M4 subtype [1][2].

Muscarinic receptor pharmacology M1/M4 subtype classification Isolated tissue bioassay

Heterogeneous Binding at Neuronal M1 Sites: High-Affinity Component KH = 64–92 nM (vs. Pirenzepine Homogeneous Binding)

In competition binding experiments against [³H]pirenzepine labeling M1 receptors in rat cortical, hippocampal, and striatal membranes, guanylpirenzepine produced heterogeneous displacement curves that resolved into two distinct binding site populations: a high-affinity component (KH = 64–92 nM) comprising 84–89% of sites, and a very low-affinity component (KL = 19–28 µM) [1]. In contrast, pirenzepine itself yields homogeneous (single-site) competition curves under identical conditions [1]. This biphasic binding is not observed with any other M1-preferring antagonist tested in this system [1].

Radioligand binding Receptor heterogeneity Brain membrane preparations

Lower Affinity at Peripheral M2 and M3 Receptors Relative to Pirenzepine (M2 Ki = 5790 nM, M3 Ki = 1336 nM vs. 683 and 323 nM)

When [³H]N-methylscopolamine (NMS) was used to label M3 glandular and M2 cardiac muscarinic receptors, guanylpirenzepine displayed markedly lower affinity than pirenzepine at both subtypes: Ki values were 1336 nM (M3) and 5790 nM (M2) for guanylpirenzepine, compared with 323 nM (M3) and 683 nM (M2) for pirenzepine – representing 4.1-fold and 8.5-fold reductions, respectively [1]. This widened affinity gap between central M1-like sites (KH = 64–92 nM) and peripheral M2/M3 sites (Ki = 1336–5790 nM) translates to a substantially improved M1/M4-over-M2/M3 selectivity window compared to the parent compound [1].

M2/M3 selectivity Cardiac and glandular muscarinic receptors Radioligand binding

Larger High-Affinity M1 Site Population in Duodenal Smooth Muscle: 29.4% vs. 19.3% for Pirenzepine

In [³H]QNB competition binding experiments using rat duodenal smooth muscle membranes, guanylpirenzepine identified a significantly larger proportion of high-affinity (M1) binding sites than pirenzepine: 29.4 ± 2.0% of total sites (pKi = 7.28 ± 0.11) compared to 19.3 ± 1.2% (pKi = 8.29 ± 0.36) for pirenzepine [1]. The remaining low-affinity sites for both antagonists exhibited affinity values consistent with the presence of M2 and M3 subtypes [1]. This indicates that guanylpirenzepine captures a broader population of M1-like binding sites in native gastrointestinal smooth muscle than the reference M1 antagonist.

M1 receptor proportion Duodenum smooth muscle Competition binding

Enabling M4-Selective Labeling: Guanylpirenzepine (200 nM) + AF-DX 116 (250 nM) Achieves 4:1 M4-to-Other-Subtype Binding Ratio in Cloned Receptors

In a combinatorial labeling strategy using CHO-K1 cells expressing cloned m1–m5 muscarinic receptors, the inclusion of 200 nM guanylpirenzepine (to block m1) together with 250 nM AF-DX 116 (to block m2) in a [³H]NMS binding protocol resulted in primary labeling of the m4 receptor subtype, achieving a 4:1 binding ratio of m4 relative to m1, m2, m3, and m5 subtypes [1]. This selectivity was further enhanced by exploiting the differential dissociation kinetics of dexetimide from m3/m5 (t₁/₂ = 65–75 min) versus m1/m2/m4 (t₁/₂ < 12.5 min) [1]. No single antagonist alone—including pirenzepine, methoctramine, or 4-DAMP—achieves comparable M4 selectivity under these conditions [1].

M4 receptor localization Autoradiography CHO-K1 cloned receptor assays

Unique Functional Selectivity Rank Order: Duodenum > Vas Deferens > Ileum > Atrium (vs. Pirenzepine and Other Antagonists)

The functional selectivity pattern of guanylpirenzepine across four isolated tissue preparations is: duodenum (highest) > vas deferens > ileum > atrium (lowest) [1]. This rank order is distinct from that of pirenzepine, which does not separate duodenum from vas deferens, and from M2-selective antagonists (AF-DX 116, methoctramine, himbacine), which show highest affinity for atrial M2 receptors [1][2]. The guanylpirenzepine rank order was independently confirmed in a multi-antagonist study encompassing 10 muscarinic ligands, where pA₂ values for gallbladder contraction correlated best with M4 subtype affinity (r² > M1, M2, or M3 correlations) [3]. This unique tissue selectivity fingerprint serves as a pharmacological signature that distinguishes guanylpirenzepine from all other commercially available muscarinic antagonists.

Functional selectivity Isolated tissue pharmacology Receptor subtype fingerprinting

High-Value Research Application Scenarios for Guanylpirenzepine Based on Quantitative Differentiation Evidence


Autoradiographic Mapping of M4 Muscarinic Receptor Distribution in Brain and Peripheral Tissues

The Flynn et al. (1994) M4-selective labeling protocol—combining 200 nM guanylpirenzepine with 250 nM AF-DX 116 and exploiting differential dexetimide dissociation kinetics—remains the definitive method for selective M4 receptor autoradiography [1]. This protocol has been used to localize M4 receptors to primary visual cortex (V1, area 17) and basal ganglia, revealing a distribution pattern distinct from M1, M2, and M3 subtypes [1]. Researchers mapping muscarinic receptor distributions in neurological disease models or evaluating M4-targeted PET tracer specificity require guanylpirenzepine as an essential blocking agent in this validated protocol; no alternative antagonist combination has been demonstrated to achieve comparable M4 selectivity [1].

Pharmacological Dissection of M1 versus M4 Receptor Contributions in Native Tissue Bioassays

In isolated tissue preparations where both M1- and M4-mediated responses may coexist, guanylpirenzepine's 30-fold duodenum/vas deferens discrimination provides a functional tool to dissect subtype contributions that pirenzepine cannot resolve [2]. The duodenum > vas deferens > ileum > atrium selectivity rank order [2] serves as a diagnostic fingerprint: a response that shows high sensitivity to guanylpirenzepine but not to the M2-selective antagonist AF-DX 116 is consistent with M1 mediation, whereas a response showing intermediate guanylpirenzepine sensitivity (between duodenum and ileum values) suggests M4 involvement [2][3]. This approach is particularly relevant for gastrointestinal and urogenital pharmacology studies where M1/M4 heterogeneity has been documented [3].

Muscarinic Receptor Subtype Classification and Heterogeneity Analysis Using Multi-Antagonist Panels

Guanylpirenzepine's heterogeneous (biphasic) displacement of [³H]pirenzepine binding at neuronal M1 sites (KH = 64–92 nM for 84–89% of sites) [4] makes it a valuable component of multi-antagonist panels used to classify muscarinic receptor subtypes in novel tissues or cell lines. When combined with M2-selective (AF-DX 116, methoctramine) and M3-selective (4-DAMP, HHSiD) antagonists, guanylpirenzepine fills the critical M1/M4 discrimination gap left by pirenzepine [4][3]. Its ability to detect a larger high-affinity M1 population than pirenzepine (29.4% vs. 19.3% in duodenal smooth muscle) [3] further supports its inclusion in comprehensive receptor profiling studies where underestimation of M1-like sites would bias subtype proportion calculations.

Quality Control Verification of Compound Identity via Functional Fingerprinting

Given guanylpirenzepine's limited commercial availability (typically custom synthesis with 8–12 week lead times from suppliers such as Aladdin ) and the absence of widely available certified reference standards, the compound's unique selectivity pattern across duodenum, vas deferens, ileum, and atrium preparations [2] can serve as a functional identity verification assay. Procurement specifications should require that each batch demonstrates: (1) ≥30-fold discrimination between duodenal and vas deferens pA₂ values, and (2) the characteristic duodenum > vas deferens > ileum > atrium selectivity rank order [2]. Batches failing to reproduce this fingerprint may indicate structural degradation or impurity, given that pirenzepine (the most likely synthetic contaminant) produces a qualitatively different pattern [2].

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